

# Commercial Intelligence & Technical Guide: 2-Chloro-5-iodo-3-pyridinol

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## Compound of Interest

Compound Name: 2-Chloro-5-iodo-3-pyridinol

Cat. No.: B8562809

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## Part 1: Executive Summary & Commercial Landscape

Compound Identity:

- Name: **2-Chloro-5-iodo-3-pyridinol**[1]
- CAS Registry Number: 115243-79-5
- Synonyms: 2-Chloro-5-iodo-pyridin-3-ol; 3-Hydroxy-2-chloro-5-iodopyridine.
- Molecular Formula: C<sub>5</sub>H<sub>3</sub>ClINO
- Molecular Weight: 255.44 g/mol

## Market Status: The "Hidden" Tier

Unlike common commodity reagents (e.g., 2-chloropyridine), **2-Chloro-5-iodo-3-pyridinol** is classified as a Tier 3 Building Block. It is rarely maintained in stock by major catalog suppliers

due to its specific substitution pattern, which poses significant regiochemical synthetic challenges.

Procurement Reality:

- Availability: High Scarcity. Most listings are "Inquiry Only" or "Make-to-Order."
- Lead Time: Typically 4–8 weeks (Custom Synthesis cycle).
- Primary Suppliers: Specialized CROs (Contract Research Organizations) and boutique heterocyclic vendors (e.g., Combi-Blocks, Enamine, WuXi AppTec, Fluorochem).

## Price Analysis (Q1 2025 Estimates)

Pricing for this compound is volatile and volume-dependent. The high cost is driven by the need for chromatographic purification to remove regioisomers (specifically the 4-iodo and 6-iodo byproducts).

Quantity	Estimated Price Range (USD)	Unit Cost (USD/g)	Fulfillment Model
1 g	\$450 – \$850	\$450 – \$850	Custom Synthesis (FTE based)
5 g	\$1,200 – \$2,000	\$240 – \$400	Batch Synthesis
25 g	\$3,500 – \$5,500	\$140 – \$220	Semi-Bulk Campaign
100 g+	Inquire	< \$100	Process Scale-up

“

*Strategic Note: Do not rely on automated web pricing. Prices below \$100/g for small quantities often indicate a mislabeled isomer (e.g., 2-chloro-3-iodo-5-pyridinol) or low purity. Always request a batch-specific H-NMR before purchase.*

## Part 2: Technical Specifications & Quality Control

### The "Self-Validating" Protocol

To ensure the integrity of your drug discovery data, you must validate the identity of this material immediately upon receipt. The primary risk is regioisomer contamination.

#### 1. Critical Impurity Profile

The synthesis of this compound involves electrophilic iodination of a pyridine ring. Due to the competing directing effects of the hydroxyl group (C3) and the chlorine (C2), the iodine can attach at C4 or C6, rather than the desired C5 position.

- Target: **2-Chloro-5-iodo-3-pyridinol** (Iodine at C5)
- Common Impurity A: 2-Chloro-6-iodo-3-pyridinol (Para to OH; electronically favored)
- Common Impurity B: 2-Chloro-4-iodo-3-pyridinol (Ortho to OH; sterically hindered but possible)

#### 2. Analytical Validation (QC)

H-NMR Diagnostic Signals (DMSO-d<sub>6</sub>, 400 MHz):

- Proton H4 (C4-H): Look for a doublet (d) around  $\delta$  7.6–7.8 ppm.
- Proton H6 (C6-H): Look for a doublet (d) around  $\delta$  8.2–8.4 ppm.
- Coupling Constant ( ): The coupling constant between H4 and H6 (meta-coupling) is distinctively small ( ).
  - Failure Mode: If you see a large coupling constant ( ), you likely have the 4-iodo or 6-iodo isomer where protons are ortho to each other.

HPLC Purity Criteria:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
- Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.
- Detection: UV @ 254 nm.
- Acceptance: >97% Area.[2]

## Part 3: Synthesis & Manufacturing Logic

Understanding the synthesis explains the high cost. The Directing Group Conflict makes the 5-iodo isomer difficult to access directly from 2-chloro-3-pyridinol.

### Mechanistic Pathway & Challenges[1][3]

- Direct Iodination Route (Low Yield):
  - Precursor: 2-Chloro-3-pyridinol.[2][3]
  - Reagent: NIS (N-Iodosuccinimide) or
  - Problem: The -OH group at C3 strongly directs incoming electrophiles to C2, C4, and C6. Since C2 is blocked by Cl, the major product is usually 6-iodo (para to OH). The desired 5-iodo product is formed in minor amounts, requiring difficult column chromatography.[4]
- The "Sandmeyer" Route (High Purity / High Cost):
  - Step 1: Nitration of 2-chloro-3-pyridinol  
2-Chloro-3-hydroxy-5-nitropyridine.
  - Step 2: Reduction  
2-Chloro-3-hydroxy-5-aminopyridine.
  - Step 3: Diazotization (

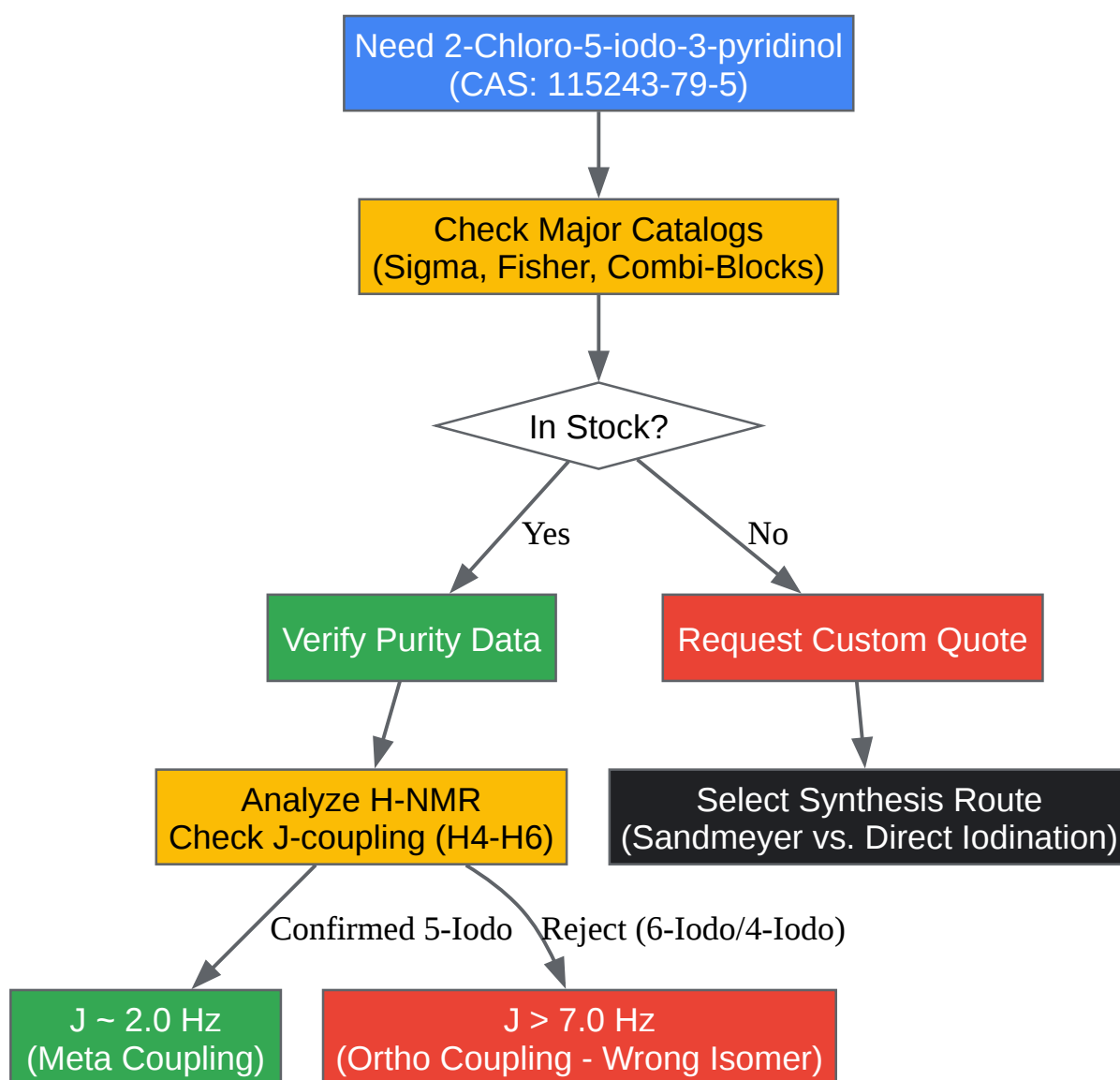
) followed by Iodination (

).

- Advantage:[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) This route guarantees the iodine is placed at C5.
- Disadvantage:[\[13\]](#) 3-step hazardous chemistry increases price.

## Visualizing the Supply Chain Logic

The following diagram illustrates the decision matrix for procuring this compound, highlighting the risks of "Catalog" vs. "Custom" sources.



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Caption: Procurement decision tree emphasizing the critical H-NMR checkpoint to avoid common regioisomer errors.

## Part 4: Handling & Safety Data[1]

Hazard Classification (GHS):

- Signal Word: Warning
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Storage Protocol:

- Light Sensitive: The C-I bond is photolabile. Store in amber vials wrapped in foil.
- Temperature: 2–8°C (Refrigerate). Long-term storage at -20°C is recommended to prevent de-iodination.
- Atmosphere: Store under Argon or Nitrogen. Phenolic hydroxyls can oxidize over time.

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## Sources

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- To cite this document: BenchChem. [Commercial Intelligence & Technical Guide: 2-Chloro-5-iodo-3-pyridinol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8562809/docs#commercial-intelligence-technical-guide-2-chloro-5-iodo-3-pyridinol\]](https://www.benchchem.com/product/b8562809/docs#commercial-intelligence-technical-guide-2-chloro-5-iodo-3-pyridinol)

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